molecular formula C11H15NO3 B8382127 Methyl 6-butoxypyridine-2-carboxylate

Methyl 6-butoxypyridine-2-carboxylate

Cat. No. B8382127
M. Wt: 209.24 g/mol
InChI Key: NNHKCAJMXUIPSN-UHFFFAOYSA-N
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Patent
US08026244B2

Procedure details

To methyl 6-chloro-pyridine-2-carboxylate (2.58 g, 15.0 mmol, obtained from Example 17(a)) was added 1-butanol (35 mL) followed by sodium bis(trimethylsilyl)amide (5.51 g, 30.1 mmol). The suspension was warmed to 130° C. for 24 h after which more sodium bis(trimethylsilyl)amide (5.51 g, 30.1 mmol) was added. After another 24 h at reflux, the solution was cooled to r.t. and was poured into 200 mL 1N HCl in an ice bath. The aqueous solution was extracted twice with ethyl acetate. The organic layers were combined, dried over sodium sulfate, filtered and concentrated in vacuo resulting in 3.79 g of crude 6-butoxy-pyridine-2-carboxylic acid. To the crude 6-butoxy-pyridine-2-carboxylic acid was added thionyl chloride (100 mL) and after 1 h the resulting solution was concentrated in vacuo. To the residue was slowly added anhydrous methanol (100 mL) and after stirring o.n., the solvents were removed in vacuo. The resulting 3.73 g of crude material was purified by silica gel column chromatography (hexanes/ethyl acetate, 8:1) resulting in 2.46 g of the title compound as a colourless oil (78% yield, 11.7 mmol).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Quantity
5.51 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Cl.[CH2:23]([O:27]C1N=C(C(O)=O)C=CC=1)[CH2:24][CH2:25][CH3:26].S(Cl)(Cl)=O>C(O)CCC>[CH2:23]([O:27][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1)[CH2:24][CH2:25][CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)OC
Name
Quantity
35 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
5.51 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
5.51 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=CC(=N1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring o.n
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After another 24 h at reflux
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in 3.79 g of crude 6-butoxy-pyridine-2-carboxylic acid
CONCENTRATION
Type
CONCENTRATION
Details
after 1 h the resulting solution was concentrated in vacuo
Duration
1 h
CUSTOM
Type
CUSTOM
Details
, the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting 3.73 g of crude material was purified by silica gel column chromatography (hexanes/ethyl acetate, 8:1)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.7 mmol
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.